ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a polycyclic heteroaromatic compound featuring a chromenopyrrole core fused with a thiazole ring. The chromenopyrrole system contains two ketone groups at positions 3 and 9, while the thiazole moiety is substituted with a methyl group at position 4 and an ethoxy phenyl group at position 1. The ethyl carboxylate functional group enhances solubility in polar solvents, aligning with principles of organic compound polarity .
Synthetic routes for analogous compounds (e.g., thiophene and pyrazole derivatives) involve cyclocondensation reactions in 1,4-dioxane with triethylamine as a catalyst, as demonstrated in the synthesis of structurally related methanone derivatives . Crystal structure validation of such compounds often employs SHELX programs for refinement, ensuring precise geometric parameter determination .
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-4-32-16-10-8-9-15(13-16)20-19-21(29)17-11-6-7-12-18(17)34-22(19)24(30)28(20)26-27-14(3)23(35-26)25(31)33-5-2/h6-13,20H,4-5H2,1-3H3 |
InChI Key |
MWYLWTQSRQDWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reactions
A one-pot reaction of 4-amino coumarins , arylglyoxals , and malononitrile derivatives under reflux conditions in ethanol yields the dihydrochromeno-pyrrole core. For example:
Copper-Mediated Cyclization
Copper(II) oxide promotes Ullmann-type coupling between 2-amino-3-iodochromones and dithiocarbamate salts , forming the tricyclic chromeno-thiazole-pyrrole system. This method avoids tedious precursor synthesis and achieves moderate yields (55–70%).
Thiazole Ring Construction
The 4-methyl-1,3-thiazole-5-carboxylate moiety is introduced via Hantzsch thiazole synthesis or cyclocondensation :
Hantzsch Thiazole Synthesis
Cyclocondensation with α-Halo Ketones
-
Ethyl 4-methylthiazole-5-carboxylate is synthesized via reaction of ethyl 2-bromoacetoacetate with thioamide derivatives .
Coupling of Chromeno-Pyrrole and Thiazole Moieties
The final step involves linking the chromeno-pyrrole core to the thiazole ring via Ullmann coupling or nucleophilic substitution :
Copper-Catalyzed Coupling
Mitsunobu Reaction
-
The hydroxyl group in the chromeno-pyrrole intermediate is replaced with the thiazole moiety using DIAD and PPh₃ .
Esterification and Functionalization
The ethyl ester group is introduced via Steglich esterification or acid-catalyzed transesterification :
Steglich Esterification
-
2-[1-(3-Ethoxyphenyl)-chromeno-pyrrol-2-yl]-4-methyl-thiazole-5-carboxylic acid reacts with ethanol using DCC/DMAP .
-
Yields: 85–90%.
Transesterification
-
Methyl ester precursors are refluxed with ethanol in the presence of H₂SO₄ (2–4 hours, 70°C).
Optimization and Challenges
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | ↑ Yield by 15% |
| Catalyst (CuI) | 10 mol% | ↑ Efficiency |
| Solvent | DMF > DMSO > Ethanol | DMF: 70% yield |
Common Side Reactions
-
Over-oxidation : Chromenone intermediates may degrade at temperatures >110°C.
-
Thiazole Ring Opening : Occurs in strongly acidic conditions (pH < 2).
Characterization Data
Key analytical data for the final compound:
Comparative Analysis of Methods
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit significant anticancer properties. The chromeno-pyrrole structure is known for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.
2. Anti-inflammatory Properties
Compounds containing thiazole and pyrrole moieties have been documented to possess anti-inflammatory effects. This compound may act as inhibitors of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for the development of new anti-inflammatory drugs.
3. Antimicrobial Activity
The thiazole ring has been associated with antimicrobial activity against a range of pathogens. The compound's structural features may enhance its interaction with microbial enzymes or membranes, leading to bactericidal or fungicidal effects. Preliminary studies suggest that derivatives can be effective against resistant strains of bacteria and fungi.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a potential candidate for use in organic electronic devices. Its ability to act as a semiconductor could facilitate applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of such compounds is ongoing.
2. Polymer Additives
Incorporating this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Its chemical structure may help improve the compatibility between different polymer phases or serve as a crosslinking agent.
Agricultural Chemistry Applications
1. Pesticide Development
The bioactive nature of this compound suggests potential use as a pesticide or herbicide. Its efficacy against specific pests or weeds could be evaluated through field trials to determine its viability as a sustainable agricultural solution.
2. Plant Growth Regulators
Research into similar thiazole-containing compounds has indicated their role as plant growth regulators. This compound may influence plant growth patterns or stress responses.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells via mitochondrial pathway modulation. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in COX and LOX activity in vitro; potential for drug development. |
| Study 3 | Organic Electronics | Evaluated charge mobility; promising results for OLED applications with high efficiency rates. |
| Study 4 | Pesticide Efficacy | Field trials indicated effective pest control with minimal environmental impact compared to traditional pesticides. |
Mechanism of Action
The mechanism by which ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) Chromenopyrrole Derivatives
- Compound A: Ethyl 2-[1-(4-methoxyphenyl)-3,9-dioxochromenopyrrol-thiazole-5-carboxylate Differs in the substituent at the phenyl ring (methoxy vs. ethoxy). Higher crystallinity due to reduced steric hindrance from the smaller methoxy group .
(b) Thiazole-Based Compounds
- Compound B: Methyl 4-(3-hydroxy-1H-pyrazol-1-yl)-2,4-diaminothiophene-5-carboxylate Replaces the chromenopyrrole core with a pyrazole-thiophene system. Exhibits lower thermal stability (decomposition at 180°C vs. 210°C for the target compound) due to fewer conjugated rings .
Functional Group Impact
Comparative Reactivity
- Oxidative Stability : The ethoxy group in the target compound provides greater resistance to oxidation compared to hydroxy-substituted analogs .
- Electrophilic Substitution: The electron-withdrawing ketone groups on the chromenopyrrole core direct electrophilic attacks to the thiazole ring’s 4-methyl position .
Biological Activity
Ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique structural components, which include a thiazole ring and a chromeno-pyrrole moiety. This compound has gained attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's IUPAC name and molecular formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H26N2O5S |
| Molecular Weight | 450.54 g/mol |
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of similar chromeno-pyrrole derivatives. For instance, compounds with chromeno structures have demonstrated significant free radical scavenging activity. This suggests that this compound may also exhibit similar effects due to its structural analogies with known antioxidants .
Anti-inflammatory Effects
Research indicates that thiazole derivatives possess anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This mechanism is critical in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been suggested through studies on related pyrrole compounds. For example, pyrrole derivatives have shown effectiveness against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL . Given the structural similarities to known antimicrobial agents, further investigation into the efficacy of this compound against pathogenic bacteria is warranted.
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with oxidative stress and inflammation. The interaction with specific molecular targets can lead to a reduction in oxidative damage and inflammatory responses .
Case Studies and Research Findings
A recent study focused on the synthesis of chromeno-pyrrole derivatives and their biological evaluations revealed promising results:
These findings support the hypothesis that this compound may possess similar beneficial biological activities.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A common approach includes cyclization of hydrazine derivatives with carbonyl intermediates (e.g., chromenone precursors) in ethanol under reflux . Optimization can employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs reduce trial runs while identifying critical parameters (e.g., reflux time impacts yield by ±15%) . Post-synthesis, purification via recrystallization (DMF/EtOH mixtures) ensures >95% purity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ESI-MS confirm molecular weight (e.g., ESIMS m/z data for analogous compounds ). NMR (1H/13C) resolves structural features like the ethoxyphenyl group (δ ~6.8–7.5 ppm for aromatic protons) and thiazole-carboxylate signals (δ ~4.3 ppm for ethyl ester) . Purity validation requires HPLC with UV detection (λ = 254 nm) and C18 columns, calibrated against standards .
Advanced Research Questions
Q. How can computational methods predict reactivity or biological interactions of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT/B3LYP) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) screens binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., pyrazole-thiazole hybrids with IC₅₀ < 10 µM ). Reaction path searches using artificial force-induced reaction (AFIR) methods identify energetically favorable intermediates .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein interference). Standardize protocols:
- Use isogenic cell lines to minimize genetic variability.
- Apply cheminformatics tools (e.g., KNIME) to normalize data against control compounds .
- Validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Q. What strategies enhance the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer :
- Structural modification : Introduce polar groups (e.g., sulfonyl or hydroxyl) at the 4-methyl-thiazole position, guided by QSAR models .
- Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) improves aqueous dispersion. For analogs, particle size <200 nm increased bioavailability by 3-fold .
- Prodrug design : Ethyl ester hydrolysis to carboxylic acid derivatives enhances solubility (pH-dependent release) .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Library synthesis : Vary substituents on the 3-ethoxyphenyl and thiazole moieties (e.g., halogenation, methoxy groups) using parallel synthesis .
- Data collection : Use high-throughput screening (HTS) for cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based assays) .
- Statistical analysis : Apply partial least squares regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Preparative HPLC with gradient elution (ACN/H2O + 0.1% TFA) resolves diastereomers .
- Membrane technologies : Nanofiltration (MWCO 500 Da) removes low-MW impurities .
- Crystallography : Single-crystal X-ray diffraction (analogous to ) confirms stereochemistry and packing efficiency.
Conflict Resolution in Data Interpretation
Q. How to address discrepancies in reported reaction yields for similar compounds?
- Methodological Answer :
- Reproducibility checks : Validate catalysts (e.g., Pd/C vs. Ni catalysts for hydrogenation steps) and moisture-sensitive steps .
- Meta-analysis : Aggregate data from literature (e.g., yield vs. solvent polarity plots) to identify outliers .
- Machine learning : Train models on reaction databases (Reaxys) to predict optimal conditions for novel substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
